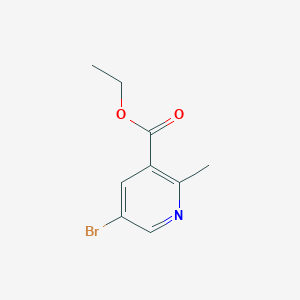

5-溴-2-甲基烟酸乙酯

描述

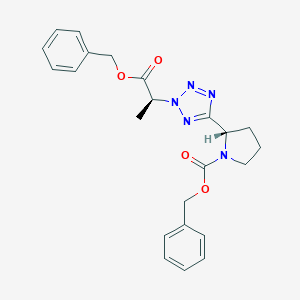

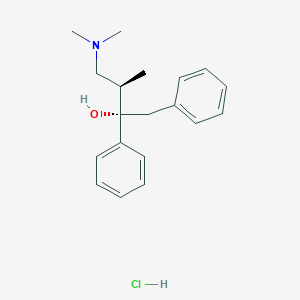

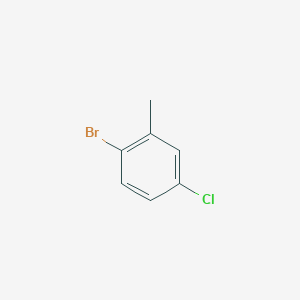

Ethyl 5-bromo-2-methylnicotinate is a chemical compound that is likely to be related to the field of organic chemistry, particularly involving halogenated pyridine derivatives. Although the provided papers do not directly discuss Ethyl 5-bromo-2-methylnicotinate, they do provide insights into similar compounds, which can be used to infer some general aspects about the synthesis, structure, and reactivity of such molecules.

Synthesis Analysis

The synthesis of related compounds typically involves halogenation and esterification reactions. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid suggests a method that could potentially be adapted for the synthesis of Ethyl 5-bromo-2-methylnicotinate .

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and single-crystal X-ray diffraction techniques. For example, the structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was determined using FT-IR, UV-Vis, and X-ray diffraction . Density functional theory (DFT) calculations are also commonly employed to optimize the molecular structure and predict various properties .

Chemical Reactions Analysis

The reactivity of halogenated pyridine derivatives can be quite diverse. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 indicates that such compounds can participate in electrochemical reactions in the presence of ionic liquids . Additionally, the study of ethyl bromoacetimidate's reactions with ribonuclease suggests that halogenated compounds can be used for cross-linking protein NH2 groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by a combination of experimental and computational methods. Quantum chemical computational studies can provide insights into vibrational frequencies, NMR shift values, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses . These studies can also reveal information about the compound's nonlinear optical properties (NLO), thermodynamic parameters, and solvation effects .

科学研究应用

在钯催化的芳基化中的应用

5-溴-2-甲基烟酸乙酯和类似化合物在钯催化的直接杂芳基化中具有重要意义。例如,Fu、Zhao、Bruneau 和 Doucet (2012) 讨论了在溴呋喃和溴噻吩衍生物(包括 5-溴噻吩-2-羧酸乙酯等化合物)中使用酯基团以防止二聚体和低聚物的形成,从而促进高产率的双杂芳基的生成。该方法允许偶联各种杂芳香烃,证明了其在化学合成中的多功能性 (Fu et al., 2012)。

药物合成

在药物合成中,5-溴-2-甲基烟酸乙酯相关化合物是有价值的中间体。Andersen 等人 (2013) 描述了在 AZD1283(一种 P2Y12 受体拮抗剂)的合成中使用 6-氯-5-氰基-2-甲基烟酸乙酯。该化合物大量生产以支持临床前和临床研究,说明该化合物在大规模药物生产中的作用 (Andersen et al., 2013)。

农业应用

在农业中也具有潜在的应用。例如,Pupin 等人 (2013) 探索了在加州柑橘产业中使用相关的化合物甲酸乙酯进行采后病虫害控制。该研究表明,该化学家族中的化合物可能为农业环境中更具危害性的物质提供替代方案 (Pupin et al., 2013)。

在化学合成和优化中的作用

Bell 等人 (2012) 讨论了 5-氰基-2-甲基-6-氧代-1,6-二氢吡啶-3-羧酸乙酯(药物合成中的关键中间体)的合成路线的改进。他们对工艺改进的研究强调了不断优化此类化合物的合成以提高效率和产率的必要性 (Bell et al., 2012)。

在新型化学结构中的探索

此外,Markova 等人 (1970) 合成了 2-氨氧甲基-6-苯基烟酸乙酯盐酸盐,导致形成新的杂环化合物,表明 5-溴-2-甲基烟酸乙酯相关化合物在探索新型化学结构中的作用 (Markova et al., 1970)。

安全和危害

作用机制

Mode of Action

As a derivative of nicotinic acid, it may interact with its targets in a similar manner, binding to the niacin receptor and modulating its activity

Biochemical Pathways

As a derivative of nicotinic acid, it might be involved in the niacin pathway, which plays a crucial role in cellular metabolism . More research is needed to elucidate the exact pathways affected by this compound.

Pharmacokinetics

Ethyl 5-bromo-2-methylnicotinate has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution in the body . The compound is soluble, with a solubility of 0.339 mg/ml .

Result of Action

Given its structural similarity to nicotinic acid, it might have similar effects, such as modulation of cellular metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 5-bromo-2-methylnicotinate. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .

属性

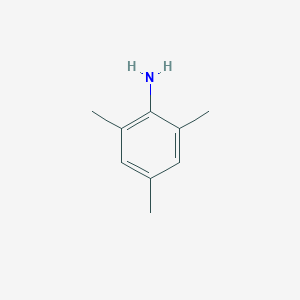

IUPAC Name |

ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPPFGWQMCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567894 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-2-methylnicotinate | |

CAS RN |

129477-21-0 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

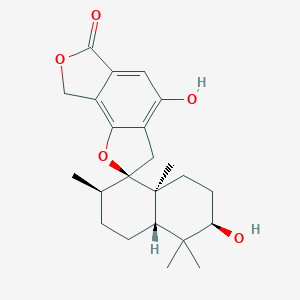

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

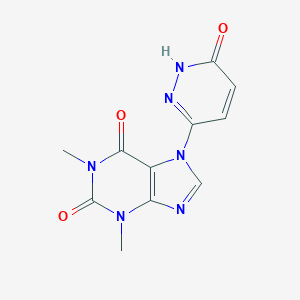

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)